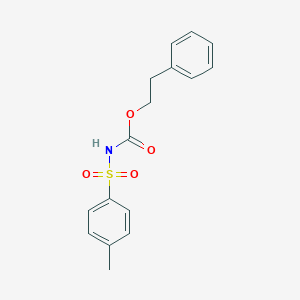
N-Tosylcarbamic acid phenethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Tosylcarbamic acid phenethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C16H17NO4S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
N-Tosylcarbamic acid phenethyl ester (NTCPE) is a compound of significant interest in the field of organic chemistry and medicinal applications. This article explores its various applications, particularly in scientific research, synthesis, and therapeutic contexts.
NTCPE has been studied for its potential biological activities, particularly as a prodrug or intermediate in the synthesis of bioactive compounds. Its structural analogs have shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of NTCPE can exhibit cytotoxic effects against cancer cell lines, making them potential candidates for developing new anticancer agents.
- Anti-inflammatory Properties : Compounds derived from NTCPE have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Synthetic Intermediates
NTCPE serves as a versatile building block in organic synthesis. It can be transformed into various functional groups through nucleophilic substitution reactions, leading to the development of more complex molecules:
- Synthesis of Carbamate Derivatives : NTCPE can be converted into other carbamate derivatives that possess enhanced biological properties.
- Formation of Peptides and Proteins : The compound's reactivity allows it to be used in peptide synthesis, contributing to the design of novel biomolecules.
Drug Development
The potential of NTCPE as a scaffold for drug development has been explored. Its ability to enhance solubility and bioavailability makes it an attractive candidate for formulating new pharmaceuticals.
Case Study 1: Anticancer Activity
A study demonstrated that NTCPE derivatives exhibited significant cytotoxicity against human breast cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In vitro studies showed that NTCPE reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in treating inflammatory diseases such as arthritis.
特性
CAS番号 |
18303-11-2 |
|---|---|
分子式 |
C16H17NO4S |
分子量 |
319.4 g/mol |
IUPAC名 |
2-phenylethyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(19,20)17-16(18)21-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChIキー |
YYJDVUPKIHLXML-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=CC=CC=C2 |
同義語 |
N-Tosylcarbamic acid phenethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















